Dichloromethane-d2
Overview
Description
Mechanism of Action
Target of Action
Dichloromethane-d2, also known as Dideuteromethylenechloride or Methylene chloride-d2 , is a deuterated derivative of dichloromethane . It is primarily used as a solvent during the NMR spectral analysis of polymers . The primary targets of this compound are the molecules that are being analyzed in the NMR process .
Mode of Action
This compound interacts with its targets by incorporating into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known that aerobic methylotrophic bacteria can degrade dichloromethane . The enzymological and genetic aspects of dichloromethane dehalogenation, including probable pathways used by cells to overcome accompanying stresses (acid, osmotic, and oxidative), are currently being studied .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its deuterated nature. Deuteration has been shown to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a solvent in NMR spectral analysis . It allows for the analysis of the three-dimensional structure of molecules . .
Biochemical Analysis
Biochemical Properties
Dichloromethane-d2 is primarily used as a solvent in NMR spectral analysis . It does not directly interact with enzymes, proteins, or other biomolecules in biochemical reactions. It plays a crucial role in facilitating the analysis of these biomolecules.
Cellular Effects
As a solvent, this compound does not directly influence cell function or cellular processes. It does not impact cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
This compound does not exert effects at the molecular level. It does not bind to biomolecules, nor does it inhibit or activate enzymes. It does not cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is primarily used for sample preparation in NMR analysis . Its stability and degradation over time are not typically a concern in these settings.
Dosage Effects in Animal Models
As a solvent, this compound is not typically administered to animal models, so dosage effects are not applicable .
Metabolic Pathways
This compound does not participate in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
This compound does not get transported or distributed within cells and tissues. It does not interact with transporters or binding proteins, nor does it have effects on its localization or accumulation .
Subcellular Localization
This compound does not have a specific subcellular localization. It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloromethane-d2 is typically synthesized by the deuteration of dichloromethane. The process involves the exchange of hydrogen atoms in dichloromethane with deuterium atoms. This can be achieved through a reaction with deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of deuterium oxide (D2O) as a deuterium source. The reaction is carried out in a high-pressure reactor where dichloromethane is exposed to deuterium oxide in the presence of a catalyst. The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dichloromethane-d2 primarily undergoes substitution reactions due to the presence of chlorine atoms. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions (OH-) or amines (NH2-) to form substituted products.
Oxidation Reactions: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carbon dioxide (CO2) and other by-products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce methane-d2 (CD4) and other products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with hydroxide ions can produce deuterated methanol (CD3OD), while oxidation reactions can yield carbon dioxide and water .
Scientific Research Applications
Dichloromethane-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This compound is commonly used as a solvent in NMR spectroscopy to analyze the structure of organic compounds.
Chemical Synthesis: It serves as a solvent in various chemical reactions, particularly in the synthesis of deuterium-labeled compounds.
Pharmaceutical Research: This compound is used in the development of pharmaceuticals, especially in the study of drug metabolism and pharmacokinetics.
Environmental Studies: It is employed in the analysis of environmental samples to study the distribution and fate of pollutants.
Comparison with Similar Compounds
Dichloromethane-d2 is similar to other deuterated solvents such as chloroform-d (CDCl3) and acetonitrile-d3 (CD3CN). it has unique properties that make it suitable for specific applications:
Acetonitrile-d3: Acetonitrile-d3 is another deuterated solvent used in NMR spectroscopy, but this compound is preferred for reactions requiring a non-polar solvent.
Similar compounds include:
- Chloroform-d (CDCl3)
- Acetonitrile-d3 (CD3CN)
- Dimethyl sulfoxide-d6 (CD3SOCD3)
- Methanol-d4 (CD3OD)
Properties
IUPAC Name |
dichloro(dideuterio)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2/c2-1-3/h1H2/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWUJEATGCHHMB-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937204 | |
Record name | Dichlorodideuteriomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a penetrating odor like ether; Hygroscopic; [NTP] | |
Record name | Methylene chloride-d2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
353.1 [mmHg] | |
Record name | Methylene chloride-d2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1665-00-5 | |
Record name | Dichloromethane-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1665-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloro(2H2)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorodideuteriomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(2H2)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dichloromethane-d2?
A1: The molecular formula of this compound is CD2Cl2, and its molecular weight is 86.95 g/mol.
Q2: How does deuteration affect the spectroscopic properties of dichloromethane?
A2: Deuteration significantly alters the NMR spectrum of dichloromethane. In 1H NMR, the signal from the CH2 group in dichloromethane (CH2Cl2) is absent in this compound due to the replacement of hydrogen atoms with deuterium. This eliminates interference from the solvent signal, allowing for clearer observation of the analyte signals. []
Q3: Can you provide an example of how the chemical shifts of residual protons in this compound are affected by the presence of salts?
A3: Research has shown that adding tetra-n-butylammonium chloride (TBACl) to this compound causes a downfield shift in the residual proton signal. This shift is linearly dependent on the concentration of TBACl. []
Q4: Why is this compound widely used as a solvent in NMR spectroscopy?
A4: this compound is a preferred solvent for NMR spectroscopy due to its several advantageous properties:
- Deuteration: Its deuterium atoms (2H) are NMR inactive in the 1H NMR frequency range, minimizing interference with analyte signals. []
Q5: How does this compound affect the rate of olefin metathesis reactions catalyzed by certain ruthenium complexes?
A5: Studies on ring-closing olefin metathesis reactions, using complexes like [(η6-p-cymene)(PCy3)RuCl(CCCPh2)]OTf, have shown that reaction rates are generally slower in this compound compared to benzene-d6. This suggests that solvent polarity can influence the catalytic activity of these ruthenium complexes. [, ]
Q6: Can you give an example of how this compound is used to study reaction kinetics?
A6: this compound was used as a solvent in a study investigating the kinetics of fast hydrogen bond formation between pyridine and hexafluoroisopropanol. Using Coherent anti-Stokes Raman scattering (CARS) microspectroscopy, researchers were able to determine lower limits for the formation and dissociation rate constants of the hydrogen-bonded complex. []
Q7: Are there specific examples of reactions where this compound is used to investigate reaction mechanisms?
A7: Yes, one example is the study of sulfonation reactions. Research on the sulfonation of allylsilanes with sulfur trioxide in this compound provided direct NMR evidence for the formation of β-sultones as initial intermediates. This helped to elucidate the reaction mechanism and understand the selectivity of the sulfonation process. []
Q8: Can this compound participate in reactions as more than just a solvent?
A8: While primarily used as a solvent, this compound can participate in reactions under specific conditions. For example, in the presence of dimethyldioxirane-d6, this compound can act as a source of ligands in reactions involving iron(III) tetramesitylporphyrin. This highlights the need to consider potential side reactions involving the solvent. []
Q9: How is this compound utilized in computational chemistry studies?
A9: this compound serves as a model solvent in molecular dynamics simulations and quantum chemical calculations. Its properties and interactions with solutes can be simulated to understand various chemical phenomena, such as:
- Molecular Dynamics: Simulating molecular motions and interactions within this compound can provide insights into solvation dynamics, conformational changes, and reaction mechanisms. []
- Vibrational Energy Relaxation: Studying the energy transfer between vibrationally excited molecules and this compound can help understand solvent effects on vibrational relaxation processes. []
- Hydrogen Bonding: Investigating the nature and strength of hydrogen bonding interactions between solutes and this compound can provide insights into molecular recognition and self-assembly processes. [, ]
Q10: Are there any applications of this compound in materials science?
A10: this compound is used in materials science research, particularly in polymer chemistry. For instance, it was utilized in the characterization of supramolecular H-shaped (ter)polymers formed via multiple hydrogen bonding between Hamilton wedge (HW) functionalized block copolymers and cyanuric acid (CA) functionalized polymers. []
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